molecular formula C7H12N2OS B13597102 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide

Cat. No.: B13597102
M. Wt: 172.25 g/mol
InChI Key: RGPZENYEGMVNTA-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide is a heterocyclic compound with a unique structure that includes a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide precursor with a diketone under acidic conditions. The reaction is usually carried out in a solvent such as toluene, with the mixture being heated under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-5-oxopyrrolidine-2-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

1,2-dimethyl-5-oxopyrrolidine-2-carbothioamide

InChI

InChI=1S/C7H12N2OS/c1-7(6(8)11)4-3-5(10)9(7)2/h3-4H2,1-2H3,(H2,8,11)

InChI Key

RGPZENYEGMVNTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N1C)C(=S)N

Origin of Product

United States

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